7-(Benzyloxy)-2,6-naphthyridin-1-ol
Description
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-phenylmethoxy-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C15H12N2O2/c18-15-13-8-14(17-9-12(13)6-7-16-15)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,18) |
InChI Key |
DZMNECGHHBBVBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C=CNC(=O)C3=C2 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Potential in Drug Development: 7-(Benzyloxy)-2,6-naphthyridin-1-ol, as a naphthyridine derivative, may be useful in creating novel drugs and studying enzyme mechanisms. The presence of both a benzyloxy group and a naphthyridine core allows for chemical interactions and potential biological activities, making it valuable in synthetic and medicinal chemistry.
- Building Blocks for Bioactive Molecules: The compound can serve as a building block for synthesizing bioactive molecules. For example, coumarin derivatives, which share structural similarities with naphthyridines, have been explored for their inhibitory activity against enzymes like acetylcholinesterase (AChE) .
- Multitargeting Ligands: this compound could be used to develop multitargeting ligands. Coumarin-based compounds with benzyloxy groups have shown potential as dual-acting AChE/BChE/MAO B inhibitors, indicating that similar structural modifications on naphthyridines may yield compounds with multiple biological targets .
Data Tables and Case Studies
Due to the limited specific data available for this compound, the following table includes data on related compounds to provide insight into potential applications:
Case Studies
- Visceral Leishmaniasis Research: In studies focusing on visceral leishmaniasis (VL), 8-hydroxynaphthyridines were identified as starting points for developing new treatments . While this compound was not specifically used, the research highlights the potential of naphthyridine derivatives in treating parasitic infections .
- MAO Inhibition: Research on coumarin derivatives, particularly 7-benzyloxycoumarins, has shown promising results in inhibiting monoamine oxidase (MAO) . These compounds have been modified to enhance their activity and selectivity, suggesting a similar approach could be applied to this compound for neurological applications .
Cancer Research
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural and functional similarities of 7-(Benzyloxy)-2,6-naphthyridin-1-ol to other benzyloxy-substituted heterocycles are summarized below.
Table 1: Comparison of Structural and Functional Features
Key Comparative Insights
Core Structure Differences :
- The naphthyridine core in this compound provides a larger π-conjugated system compared to pyridine-based analogs like 2-(Benzyloxy)-5-methylpyridine. This may enhance binding to aromatic-rich biological targets (e.g., kinases) .
- Pyridine derivatives (e.g., 2,6-Bis(benzyloxy)pyridin-4-amine) lack the fused bicyclic system, reducing steric complexity but limiting applications requiring rigid scaffolds.
Substituent Effects: The 1-hydroxy group in this compound distinguishes it from analogs with methoxy (e.g., 5-(Benzyloxy)-2-methoxypyridine) or amino groups (e.g., 23827-19-2). Benzyloxy positioning: At position 7 in the naphthyridine system, the benzyloxy group may sterically hinder interactions compared to pyridine analogs with substituents at less crowded positions (e.g., 2-position in 92028-39-2).
Functional Applications: The compound with the highest similarity score (40864-08-2, 0.98) likely shares near-identical reactivity, suggesting overlapping utility in drug synthesis or catalysis . 2,6-Bis(benzyloxy)pyridin-4-amine’s amino group enables coordination chemistry, a feature absent in this compound, which may limit its use in metal-catalyzed reactions .
Research Findings and Implications
- Synthetic Challenges: The naphthyridine core requires multi-step synthesis, as evidenced by patents describing related quinoline derivatives (e.g., 6-amino-4-(6-(benzyloxy)pyridin-3-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carbohydrate) . This complexity contrasts with simpler pyridine analogs, which are more commercially accessible.
Preparation Methods
Direct Nucleophilic Aromatic Substitution
A fluorine atom at the 7-position of the naphthyridine ring serves as a leaving group for benzyloxy introduction. Source 6 details the reaction of 7-fluoro-1H-naphthyridin-2-one with 4-benzyloxybutanol in tetrahydrofuran (THF) using potassium tert-butoxide as a base. While this example targets a 1,8-naphthyridine, the methodology is adaptable to 2,6-naphthyridines. Key conditions include:
Protective Group Strategies
Source 2 outlines a method for installing benzyloxy groups via O-benzylhydroxylamine. In a representative procedure, diketene reacts with O-benzylhydroxylamine and triethylamine in toluene at 65°C under argon. Although this example targets a pyridinone derivative, the approach is transferable to naphthyridines by substituting the core substrate. Critical steps include:
-
Protection : Benzyloxy group introduction under anhydrous conditions.
-
Deprotection : Acidic hydrolysis (10% HCl) to remove auxiliary groups.
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency, as shown in Source 6. Non-polar solvents like toluene are preferred for reactions involving sensitive intermediates (Source 2). Base selection is critical: strong bases (e.g., KOtBu) drive substitution but may promote side reactions, while milder bases (e.g., Et3N) are suitable for protective group chemistry.
Temperature and Reaction Time
-
Low-temperature conditions (0–5°C) minimize side reactions during substitution (Source 6).
-
High-temperature cyclization (110–120°C) is required for naphthyridine ring formation (Source 5).
Analytical Validation and Characterization
Spectroscopic Data
-
1H NMR : Benzyloxy protons typically resonate as a singlet at δ 5.1–5.3 ppm (Source 6). Aromatic protons on the naphthyridine core appear as doublets between δ 7.2–8.9 ppm (Sources 2, 6).
-
LC-MS : The molecular ion peak for 7-(benzyloxy)-2,6-naphthyridin-1-ol (C15H12N2O2) is expected at m/z 259.09 (M-H⁻).
Purity Assessment
Reverse-phase HPLC with formic acid/acetonitrile gradients achieves >95% purity, as demonstrated in Source 2.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at alternative positions is minimized using sterically hindered alcohols (e.g., 4-benzyloxybutanol).
-
Purification : Reverse-phase chromatography (Source 2) or recrystallization from ethyl acetate/hexane mixtures improves yield.
-
Safety Considerations : HF-pyridine, used in fluorination steps (Source 6), requires specialized handling equipment .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis protocol for 7-(Benzyloxy)-2,6-naphthyridin-1-ol?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Reagent Selection : Use benzyl-protecting groups to stabilize reactive hydroxyl groups during synthesis.
- Reaction Conditions : Optimize temperature (e.g., reflux in ethanol at 70–80°C for 2.5–3 hours, as demonstrated in naphthyridine derivatives) and monitor progress via TLC (ethyl acetate/n-hexane 1:4) to confirm intermediate consumption .
- Purification : Repeated crystallization from ethanol or methanol to isolate the product with 70–80% yields .
Q. How can researchers optimize the purification of this compound to achieve high yields?
- Methodological Answer :
- Solvent Selection : Ethanol is preferred for crystallization due to its polarity and compatibility with aromatic intermediates .
- Temperature Control : Gradual cooling after reflux promotes crystal formation, reducing impurities.
- Repetitive Crystallization : Perform 2–3 rounds to enhance purity, as shown in naphthyridine derivative syntheses .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- LC-MS : Confirm molecular weight ([M+1]+ ion analysis) and detect impurities .
- NMR (¹H/¹³C) : Assign benzyloxy and naphthyridine proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm).
- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ether (C-O stretch at 1200–1250 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites.
- Docking Studies : Model interactions with enzymes or receptors to guide functionalization strategies .
- Solvent Effects : Simulate solvation dynamics (e.g., using COSMO-RS) to assess solvent impact on reaction pathways.
Q. What strategies address discrepancies in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Parameter Screening : Vary stoichiometry (e.g., 1.2 equivalents of reagents for azide coupling) and solvent systems (e.g., MeOH/HCl mixtures) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., deprotected intermediates).
- Reproducibility Checks : Standardize reaction scales and equipment (e.g., Schlenk lines for moisture-sensitive steps) .
Q. How do steric and electronic factors influence the stability of this compound under basic conditions?
- Methodological Answer :
- Steric Shielding : The benzyloxy group may hinder nucleophilic attack on the naphthyridine core.
- Electronic Effects : Electron-withdrawing naphthyridine nitrogens reduce electron density, increasing resistance to hydrolysis.
- Experimental Validation : Conduct pH-dependent stability assays (e.g., monitor degradation via HPLC at pH 8–12) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
